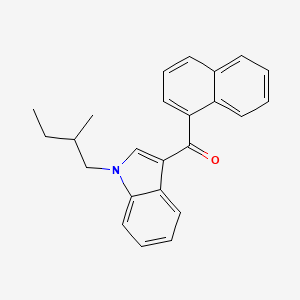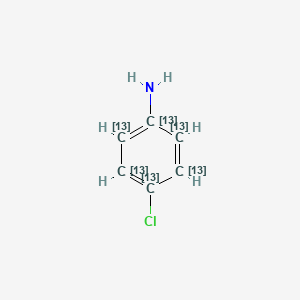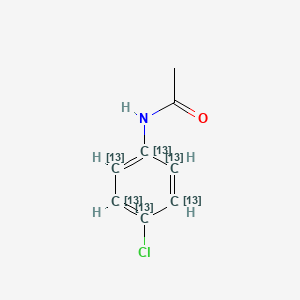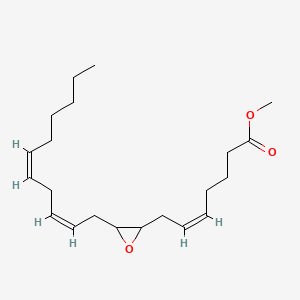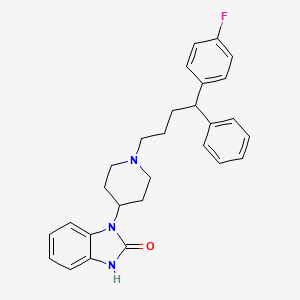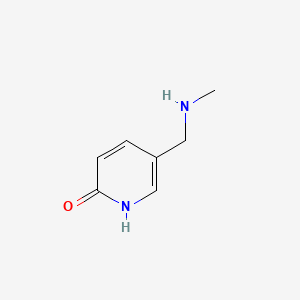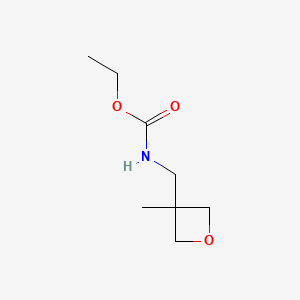
Tenofovir Dibenzyloxy Isopropyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Dibenzyloxy Isopropyl Carbamate is a chemical compound with the molecular formula C27H32N5O6P and a molecular weight of 553.55 . It is used for research purposes .
Synthesis Analysis
The synthesis of Tenofovir, the precursor to Tenofovir Dibenzyloxy Isopropyl Carbamate, has been reported in the literature . The synthesis starts from the acyclic precursor diaminomalononitrile and follows a four-step protocol . The key transformation is a more convergent one-step procedure from an intermediate, which has improved the yield from 59% (two steps) to 70% .Wissenschaftliche Forschungsanwendungen
Antiretroviral Therapy for HIV Infection
Tenofovir, as part of antiretroviral therapy, is a cornerstone in the management of HIV infection. Its efficacy in reducing viral load and its inclusion in combination therapies are well-documented. For instance, studies have demonstrated that oral Tenofovir Disoproxil Fumarate (TDF), a prodrug of Tenofovir, effectively suppresses viral replication in HIV-infected patients, both treatment-experienced and treatment-naïve (Lyseng-Williamson, Reynolds, & Plosker, 2005). The development of Tenofovir Alafenamide (TAF), a novel prodrug, offers a higher concentration of the active metabolite in lymphoid cells with significantly lower systemic exposure, promising enhanced efficacy and reduced toxicity (Imaz & Podzamczer, 2017).
Renal Health Considerations
Despite its benefits, Tenofovir's long-term use has raised concerns regarding nephrotoxicity, manifesting as kidney tubular dysfunction and reduced glomerular filtration rate. The risk appears to be more pronounced in patients with pre-existing kidney conditions, emphasizing the need for careful monitoring of renal function during Tenofovir therapy (Rodríguez-Nóvoa, Alvarez, Labarga, & Soriano, 2010). The introduction of TAF has been associated with lower risks of renal and bone toxicity, suggesting a safer profile for long-term use (Scott & Chan, 2017).
Bone Density Concerns
Tenofovir's impact on bone mineral density (BMD) is another area of clinical concern, with evidence suggesting that TDF may be associated with a decrease in BMD over time. This has significant implications for patients' long-term bone health, particularly for those with other risk factors for osteoporosis. Again, TAF emerges as a preferable option due to its lower systemic exposure and reduced impact on BMD (Chan, Asriel, Eaton, & Wyatt, 2017).
Considerations for Pregnant and Lactating Women
The safety and efficacy of Tenofovir during pregnancy and lactation are crucial for preventing mother-to-child transmission of HIV. While TDF has been widely used, concerns about its effects on renal and bone health extend to pregnant women. Preliminary data on TAF suggest it may offer a safer alternative during pregnancy, with ongoing studies such as the VESTED trial evaluating its efficacy and safety in this population (Eke et al., 2020).
Eigenschaften
CAS-Nummer |
1391052-09-7 |
|---|---|
Produktname |
Tenofovir Dibenzyloxy Isopropyl Carbamate |
Molekularformel |
C27H32N5O6P |
Molekulargewicht |
553.556 |
IUPAC-Name |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChI-Schlüssel |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyme |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
